
Propiverine hydrochloride
Vue d'ensemble
Description
Propiverine hydrochloride is a widely used antimuscarinic drug with a mixed mode of action in the treatment of symptoms associated with overactive bladder. Overactive bladder is a chronic condition of the lower urinary tract characterized by urinary urgency, increased frequency of urination, and nocturia . This compound is a bladder detrusor muscle relaxant drug with dual antimuscarinic and calcium-modulating properties .
Méthodes De Préparation
The synthesis of propiverine hydrochloride involves the reaction of diphenyl-chloracetic acid-(1-methyl-4-piperidinol) ester hydrochloride with normal propyl alcohol . The reaction conditions typically involve heating and the use of a solvent to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized conditions for higher yield and purity .
Analyse Des Réactions Chimiques
Propiverine hydrochloride undergoes various chemical reactions, including substitution and hydrolysis. Common reagents used in these reactions include acids, bases, and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with hydrochloric acid can lead to the formation of the hydrochloride salt of propiverine .
Applications De Recherche Scientifique
Clinical Applications
1. Overactive Bladder (OAB)
Propiverine hydrochloride is primarily utilized for patients suffering from OAB, characterized by symptoms such as urgency, frequency, and nocturia. Studies have shown that propiverine can significantly improve the Overactive Bladder Symptom Score (OABSS) in patients who have not responded adequately to other anticholinergics like solifenacin or tolterodine .
2. Urinary Incontinence
The drug has been found effective in reducing episodes of urinary incontinence. In a study involving elderly patients with persistent OAB symptoms despite previous treatments, propiverine demonstrated a significant reduction in symptom severity over 12 weeks .
3. Fecal Incontinence
Emerging evidence suggests that propiverine may also be beneficial for patients with fecal incontinence (FI), particularly when comorbid with urinary incontinence. A study reported a substantial reduction in FI frequency among patients treated with propiverine, highlighting its potential dual application .
Efficacy
Clinical trials have consistently demonstrated that propiverine improves OAB symptoms significantly:
- In a study involving 73 patients, the OABSS improved from 9.0 at baseline to 6.3 after 12 weeks of treatment .
- Another large-scale survey indicated that propiverine significantly improved symptoms in over 2932 subjects who were previously unresponsive to other treatments .
Safety
Propiverine is generally well-tolerated, with a safety profile similar to other anticholinergic medications. Common side effects may include dry mouth, dizziness, and constipation; however, severe adverse effects are rare .
Case Studies
Case Study 1: Efficacy in Elderly Patients
A cohort study involving elderly patients (mean age 73.4 years) evaluated the impact of propiverine on those who had inadequate responses to previous anticholinergics. Results showed significant improvements in both subjective symptoms and objective measures (P < 0.001) after 12 weeks of treatment .
Case Study 2: Dual Treatment for UI and FI
In a single-arm prospective study involving patients diagnosed with both UI and FI, propiverine was administered over one month. The results indicated that more than 50% of participants achieved a significant reduction in FI frequency, showcasing its potential as a dual-action treatment .
Mécanisme D'action
Propiverine hydrochloride exerts its effects through a dual mechanism of action. It inhibits abnormal contractions of bladder smooth muscle through its anticholinergic activity and concurrent calcium antagonistic activity . By blocking muscarinic receptors in the detrusor muscle and inhibiting cellular calcium influx, this compound reduces muscle spasm and relieves the symptoms of overactive bladder .
Comparaison Avec Des Composés Similaires
Propiverine hydrochloride is similar to other antimuscarinic drugs used for the treatment of overactive bladder, such as solifenacin, tolterodine, and oxybutynin . it is unique in its dual mechanism of action, combining antimuscarinic and calcium-modulating properties . This dual action may contribute to its effectiveness in treating overactive bladder with potentially fewer side effects compared to other antimuscarinic drugs .
Similar compounds include:
- Solifenacin
- Tolterodine
- Oxybutynin
Activité Biologique
Propiverine hydrochloride is a pharmacological agent primarily used for the treatment of overactive bladder (OAB) symptoms. It exhibits both anticholinergic and calcium antagonistic properties, which contribute to its therapeutic efficacy. This article delves into the biological activity of this compound, highlighting its mechanisms, clinical efficacy, safety profile, and real-world applications based on diverse research findings.
This compound functions through two main mechanisms:
- Anticholinergic Activity : It inhibits the action of acetylcholine on muscarinic receptors in the bladder, reducing involuntary contractions and urinary urgency.
- Calcium Antagonistic Activity : Unique among anticholinergics, propiverine also blocks calcium channels, which further inhibits bladder smooth muscle contractions that are resistant to traditional anticholinergic treatment .
This dual mechanism is particularly beneficial for patients with OAB who have not responded adequately to other anticholinergic medications.
Efficacy in Overactive Bladder
Several studies have evaluated the efficacy of this compound in treating OAB:
- Study on Efficacy and Safety : A double-blind randomized control trial involving 73 patients demonstrated significant improvements in OAB symptom scores (OABSS) after 12 weeks of treatment with propiverine. The mean OABSS decreased from 9.0 at baseline to 6.3 by week 12 (p < 0.001) .
- Comparison with Other Anticholinergics : In a study comparing propiverine with oxybutynin, propiverine was found to be superior in reducing urinary incontinence episodes and pollakisuria associated with neurogenic bladder conditions .
Extended-Release vs. Immediate-Release Formulations
A multicenter study assessed the efficacy of extended-release (ER) versus immediate-release (IR) formulations of propiverine:
- Primary Outcome : Reflex volume improved significantly in both ER and IR groups after 21 days, with no significant differences between them (ER: 90.5 ml; IR: 102 ml) .
- Tolerability : Both formulations were well tolerated, with adverse events primarily including dry mouth .
Real-World Applications
A large-scale observational study involving 3,851 patients indicated that this compound significantly improved OAB symptoms in those who were poor responders to previous anticholinergics. The OABSS scores showed a marked reduction from 8.22 at baseline to 5.57 by week 12 (p < 0.001) .
Safety Profile
This compound is generally well tolerated. The most common side effects reported include:
- Dry mouth
- Constipation
- Dizziness
In clinical trials, these adverse effects were manageable and did not lead to significant discontinuation rates among patients . Importantly, no severe safety concerns were identified in studies involving elderly populations or those with comorbidities .
Case Study Overview
A case series examined the use of propiverine in patients previously unresponsive to other treatments. Results indicated that:
- Patients experienced significant symptom relief.
- No major adverse events were reported during follow-up periods.
This reinforces the notion that propiverine can be an effective alternative for patients with refractory OAB symptoms .
Propriétés
IUPAC Name |
(1-methylpiperidin-4-yl) 2,2-diphenyl-2-propoxyacetate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO3.ClH/c1-3-18-26-23(19-10-6-4-7-11-19,20-12-8-5-9-13-20)22(25)27-21-14-16-24(2)17-15-21;/h4-13,21H,3,14-18H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFUJMHHNLGCTIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC3CCN(CC3)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046847 | |
Record name | Propiverine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54556-98-8 | |
Record name | Propiverine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54556-98-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 54556-98-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172140 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propiverine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-methylpiperidin-4-yl) 2,2-diphenyl-2-propoxyacetate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROPIVERINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DC4GZD10H3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.